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Compound of Interest

Compound Name: Boc-N-Me-Met-OH

Cat. No.: B3149298

An N-methylated methionine residue within a peptide.

Introduction

N-methylation is a critical structural modification in peptide chemistry, often employed to
enhance metabolic stability, membrane permeability, and oral bioavailability. This modification,
however, introduces significant conformational changes by restricting the peptide backbone
and potentially favoring cis-amide bond conformations. Methionine, with its flexible side chain
and the Ce-methyl group, serves as a sensitive probe for studying protein and peptide structure
and dynamics.[1] When the amide nitrogen of methionine is methylated (N-methyl-methionine),
it creates a unigue spectroscopic challenge and opportunity. The N-methyl group provides an
additional reporter signal for conformational analysis, while the inherent properties of the
methionine side chain remain valuable for probing local environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for
the detailed atomic-level analysis of peptides in solution.[2] It allows for the determination of
three-dimensional structures, dynamics, and interactions without the need for crystallization.[3]
For peptides containing N-methyl-methionine, NMR provides the tools to elucidate the
conformational impact of N-methylation, including the determination of cis/trans isomerization
around the N-methylated peptide bond and the spatial arrangement of the side chain.

This document provides detailed application notes and protocols for the comprehensive NMR
analysis of peptides incorporating N-methyl-methionine, aimed at researchers in structural
biology and drug development.
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Key Applications

o Conformational Analysis: Determining the effects of N-methylation on peptide backbone and
side-chain conformation.

Cis/Trans Isomerization: Quantifying the populations of cis and trans isomers around the N-
methylated peptide bond.

Structural Elucidation: Solving the high-resolution 3D structure of N-methyl-methionine-
containing peptides.

Interaction Studies: Probing the binding interface and conformational changes upon
interaction with biological targets.

Quantitative Analysis: Measuring the concentration and purity of peptide samples.[4][5]
Experimental Protocols

Protocol 1: Synthesis of N-methyl-methionine Peptides

On-resin N-methylation provides a common route for site-selective modification. This protocol
is adapted from established solid-phase peptide synthesis (SPPS) methods.[6]

Materials:

Fmoc-protected amino acids

Rink Amide resin

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure for couplings
20% Piperidine in DMF for Fmoc deprotection

Reagents for N-methylation: N,N-Diisopropylethylamine (DIPEA), and methyl triflate (MeOTf)
or methyl iodide (Mel) in N-methyl-2-pyrrolidone (NMP).

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Hz20, 2.5%
triisopropylsilane)
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Procedure:

Peptide Assembly: Synthesize the linear peptide sequence on the resin up to the residue
preceding the methionine, using standard Fmoc-SPPS chemistry.

Methionine Coupling: Couple Fmoc-Met-OH to the growing peptide chain.

Temporary Amine Protection: After Fmoc deprotection of the methionine residue, introduce a
temporary protecting group on the a-amine (e.g., o-nitrobenzenesulfonyl, oNBS).

N-Methylation: Treat the resin with a solution of DIPEA and the methylating agent (e.g.,
MeOTf) in NMP. The reaction progress can be monitored by a Kaiser test.

Deprotection and Continuation: Remove the temporary protecting group and continue
peptide synthesis to completion.

Cleavage and Purification: Cleave the final N-methylated peptide from the resin using a TFA
cocktail. Purify the crude peptide using reverse-phase high-performance liquid
chromatography (RP-HPLC).

Verification: Confirm the final product by mass spectrometry.

Protocol 2: NMR Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.[3]

Materials:

Lyophilized N-methyl-methionine peptide
NMR solvent (e.g., H20/D20 90/10, or deuterated organic solvents like DMSO-de or CD30OH)
pH meter or pH paper

Internal standard for quantitative NMR (QNMR), e.g., 2,2-dimethyl-2-silapentane-5-sulfonate
(DSS) or trimethylsilylpropanoic acid (TSP).[5]

Procedure:
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Dissolution: Accurately weigh the lyophilized peptide and dissolve it in the chosen NMR
solvent to a final concentration of 0.5-2 mM. Higher concentrations yield better signal-to-
noise but may promote aggregation.[3]

pH Adjustment: For aqueous samples, adjust the pH to the desired value (typically between
4.0 and 6.5 to minimize amide proton exchange). Adjust using dilute DCI or NaOD.

Addition of Standard (for gNMR): For quantitative measurements, add a known
concentration of an internal standard. The standard should have a simple spectrum with
signals that do not overlap with peptide resonances.[4]

Transfer to NMR Tube: Transfer approximately 500-600 pL of the final solution to a high-
quality NMR tube.

Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside
the spectrometer before starting measurements.

Protocol 3: NMR Data Acquisition and Analysis

A suite of 1D and 2D NMR experiments is required for a full structural analysis.

Recommended Experiments:

e 1D H Spectrum: Provides an initial overview of the sample's purity and folding state. The
presence of multiple signals for a single proton may indicate conformational heterogeneity,
such as cis/trans isomerization.

2D TOCSY (Total Correlation Spectroscopy): Identifies coupled proton spin systems,
allowing for the assignment of amino acid types. The N-methyl group will appear as a singlet,
but protons within the methionine side chain (a, (3, y) can be connected.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in
space (< 5 A), providing crucial distance restraints for 3D structure calculation. Key NOEs
include those between the N-methyl protons and nearby protons on the same or adjacent
residues, which are diagnostic of local conformation and cis/trans isomerism.
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e 2D 1H-BBC HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their
directly attached carbons. This is essential for assigning the N-methyl and Ce-methyl signals
of methionine, which reside in a relatively uncrowded region of the spectrum.[7]

e 2D 1H-8C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons
over two to three bonds. This experiment can link the N-methyl protons to the preceding
residue's carbonyl carbon, confirming sequence connectivity and aiding in assignment.

Data Presentation

Quantitative data from NMR experiments should be organized for clarity. Chemical shifts are
fundamental parameters sensitive to the local chemical environment and conformation.

Table 1: Typical *H and 3C Chemical Shift Ranges for N-methyl-methionine in a Peptide.

1H Chemical Shift 13C Chemical Shift
Atom Group Notes

(ppm) (ppm)
The trans
conformation is
N-CHs (trans) 2.7-3.1 30-34 .
typically more

downfield.

The cis conformation
is typically more
upfield for *H but

downfield for 13C.

N-CHs (cis) 2.2-26 35 - 39

Sensitive to the local

magnetic environment
Ce-Hs 19-22 14 - 16 ) ]

and side-chain

conformation.

Shift is highly
Ha 40-5.0 50 - 60 dependent on

secondary structure.

HB 1.8-2.3 29 - 33
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|Hy |2.4-2.7|28-32||

Table 2. Example of NOE-Derived Distance Restraints for Structure Calculation.

Distance Restraint

Proton 1 Proton 2 NOE Intensity A)

Met(i) N-CHs Ala(i-1) Ha Strong 1.8-2.7
Met(i) N-CHs Met(i) Ha Medium 1.8-35
Met(i) Ce-Hs Trp(i+2) H31 Weak 25-5.0
Met(i) Ha Leu(i+1) HN Strong 1.8-27

| Met(i) N-CHs (cis) | Met(i) Ha | Strong | 1.8 - 2.7 |

Visualizations: Workflows and Logic Diagrams

Diagrams created with Graphviz help visualize complex experimental and analytical processes.
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Caption: Overall workflow for NMR analysis of N-methyl-methionine peptides.
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Caption: Logical flow for NMR data analysis and structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3149298?utm_src=pdf-body-img
https://www.benchchem.com/product/b3149298?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3149298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

References

1. pubs.acs.org [pubs.acs.org]

2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed
[pubmed.ncbi.nim.nih.gov]

e 3. chem.uzh.ch [chem.uzh.ch]
e 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
e 5. deepdyve.com [deepdyve.com]

» 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds -
PMC [pmc.ncbi.nim.nih.gov]

e 7. nmr-bio.com [nmr-bio.com]

 To cite this document: BenchChem. [NMR analysis of peptides with N-methyl-methionine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3149298#nmr-analysis-of-peptides-with-n-methyl-
methionine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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